2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Description
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of chemicals
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-15-5-1-2-6-16(15)26-22(29)18-17-7-3-4-12-27(17)20(19(18)25)21(28)13-8-10-14(24)11-9-13/h1-12H,25H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNALAWRVHDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the chlorophenyl and fluorobenzoyl groups: These steps may involve coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the indolizine core or the substituent groups.
Reduction: Reduction reactions could target the carbonyl group in the fluorobenzoyl moiety.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indolizine core may play a crucial role in binding to these targets, while the substituent groups could modulate its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2-bromophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Uniqueness
The unique combination of the chlorophenyl and fluorobenzoyl groups in 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide may confer distinct biological properties and reactivity compared to similar compounds.
Biological Activity
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential therapeutic applications. The compound features an indolizine core, which is significant for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
- IUPAC Name : 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- Molecular Formula : C22H15ClFN3O2
- Molecular Weight : 407.8 g/mol
- CAS Number : 906163-02-8
The biological activity of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The indolizine core enhances binding affinity to these targets, while the substituent groups modulate activity and selectivity.
Antiviral Activity
Preliminary studies indicate that this compound may act as a potent inhibitor of viral enzymes, specifically targeting the coronavirus 3CL-like protease. It has shown better binding affinity compared to other compounds in its class, suggesting its potential as a therapeutic agent against viral infections.
Anticancer Properties
Research has demonstrated that similar indolizine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been reported to inhibit tumor growth in various cancer cell lines. The mechanism involves promoting apoptosis and inducing cell cycle arrest .
In a specific study involving xenograft models, compounds related to this indolizine derivative showed tumor growth inhibition rates exceeding 48% compared to controls, indicating promising anticancer efficacy .
Case Studies and Research Findings
Synthesis and Production
The synthesis of 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Indolizine Core : Achieved through cyclization reactions with appropriate precursors.
- Amination Reactions : Introduction of the amino group using ammonia or amines.
- Coupling Reactions : Attachment of chlorophenyl and fluorobenzoyl groups via methods such as Suzuki or Heck reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
